molecular formula C23H35NO3S B11489000 N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide

Cat. No.: B11489000
M. Wt: 405.6 g/mol
InChI Key: YCHUBQOZQXPULI-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide is a complex organic compound characterized by the presence of an adamantane moiety, a tert-butyl group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of adamantanol with an appropriate alkylating agent to form the adamantyloxyethyl intermediate. This intermediate is then reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzenesulfonamide structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the sulfonamide group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide
  • N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide
  • N-[2-(1-adamantyl)ethyl]-4-ethoxybenzenesulfonamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C23H35NO3S

Molecular Weight

405.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-tert-butyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C23H35NO3S/c1-22(2,3)20-5-7-21(8-6-20)28(25,26)24(4)9-10-27-23-14-17-11-18(15-23)13-19(12-17)16-23/h5-8,17-19H,9-16H2,1-4H3

InChI Key

YCHUBQOZQXPULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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